CYP51-IN-13

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

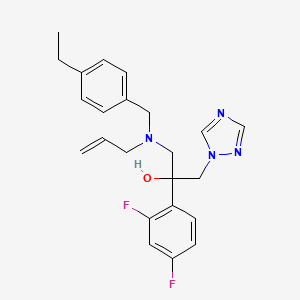

2-(2,4-difluorophenyl)-1-[(4-ethylphenyl)methyl-prop-2-enylamino]-3-(1,2,4-triazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26F2N4O/c1-3-11-28(13-19-7-5-18(4-2)6-8-19)14-23(30,15-29-17-26-16-27-29)21-10-9-20(24)12-22(21)25/h3,5-10,12,16-17,30H,1,4,11,13-15H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNNCVAALWVYWBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CN(CC=C)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655277 | |

| Record name | 2-(2,4-Difluorophenyl)-1-{[(4-ethylphenyl)methyl](prop-2-en-1-yl)amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155361-11-7 | |

| Record name | 2-(2,4-Difluorophenyl)-1-{[(4-ethylphenyl)methyl](prop-2-en-1-yl)amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of CYP51 Inhibitors

A Note to the Reader: Initial research did not yield specific information on a compound designated "CYP51-IN-13." The following guide provides a comprehensive overview of the mechanism of action for well-characterized inhibitors of the enzyme Sterol 14α-demethylase (CYP51), which is the likely target of the requested compound. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to CYP51 (Sterol 14α-demethylase)

Sterol 14α-demethylase, encoded by the CYP51 gene, is a crucial enzyme in the biosynthesis of sterols and belongs to the cytochrome P450 superfamily.[1] This enzyme is highly conserved across biological kingdoms, playing a vital role in eukaryotes. In fungi, CYP51 is essential for the synthesis of ergosterol (B1671047), a primary component of the fungal cell membrane. In mammals, it participates in the cholesterol biosynthesis pathway.[1][2] The indispensable nature of CYP51 in various pathogens establishes it as a significant target for the development of antimicrobial drugs, most notably the azole class of antifungal agents.[1]

The catalytic function of CYP51 is to carry out the oxidative removal of the 14α-methyl group from sterol precursors, such as lanosterol.[1] This process involves three sequential mono-oxygenation steps, each demanding oxygen and NADPH-derived reducing equivalents.[1] Inhibition of CYP51 disrupts the production of essential sterols and leads to the accumulation of toxic 14α-methylated sterol precursors. This accumulation compromises the integrity and function of the cell membrane, ultimately resulting in the inhibition of cell growth or cell death.[2][3]

Core Mechanism of Action of CYP51 Inhibitors

The most extensively studied inhibitors of CYP51 are the azole antifungals (e.g., fluconazole, ketoconazole, itraconazole). Their primary mechanism of action is the non-competitive inhibition of the CYP51 enzyme.[4]

-

Heme Iron Coordination: The fundamental interaction involves a nitrogen atom (typically N3 or N4) within the azole ring of the inhibitor, which forms a coordination bond with the heme iron atom located in the active site of the CYP51 enzyme.[2][4] This binding event physically obstructs the active site.

-

Disruption of Catalysis: By binding to the heme iron, the azole inhibitor prevents the binding and subsequent oxygenation of the natural substrate (e.g., lanosterol). This blockage halts the three-step demethylation process, effectively shutting down the sterol biosynthesis pathway downstream of lanosterol.[2]

-

Cellular Consequences: The inhibition of CYP51 leads to two primary detrimental effects on the cell:

-

Depletion of Essential Sterols: The lack of ergosterol (in fungi) or cholesterol (in mammals, though less critical due to dietary sources) disrupts the physical properties of the cell membrane, affecting its fluidity, permeability, and the function of membrane-bound proteins.[2]

-

Accumulation of Toxic Precursors: The build-up of 14α-methylated sterols within the cell is cytotoxic, further disrupting membrane structure and cellular processes.[3]

-

Quantitative Data for Representative CYP51 Inhibitors

The following table summarizes key quantitative data for several well-characterized CYP51 inhibitors, providing a comparative view of their potency and selectivity.

| Inhibitor | Target Organism/Enzyme | IC50 (µM) | Kd (nM) | Selectivity (Fungal vs. Human) | Reference |

| Ketoconazole | Candida albicans CYP51 | 0.4 - 0.6 | 10 - 26 | ~4-13 fold | [5] |

| Human CYP51 | - | 42 - 131 | [5] | ||

| Itraconazole | Candida albicans CYP51 | ~0.5 | 10 - 26 | ~4-13 fold | [5] |

| Human CYP51 | - | 42 - 131 | [5] | ||

| Fluconazole | Candida albicans CYP51 | 0.4 - 0.6 | ~30,500 | >550 fold | [5] |

| Human CYP51 | - | >17,000 | [6] | ||

| Voriconazole | Candida albicans CYP51 | - | ~2,300 | ~4-24 fold | [6] |

| Human CYP51 | - | 10 - 56 | [6] | ||

| VT-1161 (Oteseconazole) | Candida albicans CYP51 | 1.4 - 1.6 | < 39 | High | [7] |

| Trichophyton rubrum CYP51 | 0.14 | 242 | [7] | ||

| VT-1598 | Aspergillus fumigatus CYP51B | - | 13 | High | [7] |

Note: IC50 and Kd values can vary depending on the specific assay conditions, including enzyme and substrate concentrations.[5][6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for studying CYP51 inhibitors.

Objective: To produce highly purified, active CYP51 enzyme for use in in vitro assays.

-

Gene Synthesis and Cloning: The gene encoding the target CYP51 (e.g., from Candida albicans) is often codon-optimized for expression in Escherichia coli. To improve solubility and yield, the N-terminal transmembrane domain is frequently truncated or replaced. The modified gene is then cloned into a suitable expression vector (e.g., pET series), typically incorporating an N-terminal His-tag for purification.[6]

-

Protein Expression: The expression plasmid is transformed into a competent E. coli strain, such as BL21(DE3). Bacterial cultures are grown at 37°C to a mid-log phase (OD₆₀₀ of 0.6-0.8). Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to promote proper protein folding.[1]

-

Cell Lysis and Solubilization: Cells are harvested via centrifugation and resuspended in a lysis buffer containing a detergent (e.g., sodium cholate) and protease inhibitors. Lysis is achieved through methods such as sonication or high-pressure homogenization.[6]

-

Purification: The soluble fraction is clarified by ultracentrifugation. The His-tagged CYP51 is purified from the supernatant using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The protein is eluted with a buffer containing imidazole. For higher purity, subsequent steps like ion-exchange and size-exclusion chromatography can be performed. Protein purity is verified by SDS-PAGE.[6]

Objective: To determine the concentration at which an inhibitor reduces the enzymatic activity of CYP51 by 50% (IC50).

-

Reaction Mixture Preparation: A standard reaction mixture is prepared in a buffer (e.g., potassium phosphate, pH 7.4) containing purified CYP51, a cytochrome P450 reductase (CPR) partner, a lipid environment (e.g., dilauroyl-sn-glycerophosphocholine), and a radiolabeled substrate (e.g., [³H]lanosterol).[8]

-

Inhibitor Addition: The test inhibitor is added to the reaction mixture at a range of concentrations. A vehicle control (e.g., DMSO) is run in parallel. The mixture is typically pre-incubated for a short period.

-

Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of an NADPH-generating system (e.g., NADPH, isocitrate, isocitrate dehydrogenase). The reaction proceeds at 37°C for a defined time (e.g., 30-60 minutes). The reaction is terminated by adding a strong base (e.g., KOH) or by organic solvent extraction (e.g., ethyl acetate).[1]

-

Product Analysis: The sterols are extracted, and the substrate and demethylated product are separated and quantified using reverse-phase high-performance liquid chromatography (HPLC) coupled with a radioactivity detector or by gas chromatography-mass spectrometry (GC-MS).[6]

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[8]

Objective: To determine the binding affinity (dissociation constant, Kd) of an inhibitor to CYP51.

-

Sample Preparation: Purified CYP51 is diluted to a known concentration (e.g., 0.5-5 µM) in a suitable buffer and placed in a cuvette. A baseline UV-visible spectrum (typically 350-500 nm) is recorded.

-

Ligand Titration: The inhibitor, dissolved in a solvent like DMSO, is added to the cuvette in small, incremental aliquots. After each addition, the solution is mixed and allowed to equilibrate. A new spectrum is recorded. The binding of azoles to the heme iron of CYP51 induces a characteristic spectral shift (a "Type II" shift), with the Soret peak maximum moving from ~417 nm to ~421-425 nm.[8]

-

Data Analysis: The change in absorbance at the peak and trough of the difference spectra is plotted against the total inhibitor concentration. The resulting data are fitted to a binding isotherm equation (e.g., a hyperbolic or quadratic equation) to calculate the Kd value.[8]

Mandatory Visualizations

Caption: Simplified sterol biosynthesis pathway showing inhibition of CYP51.

Caption: Workflow for determining the IC₅₀ of a CYP51 inhibitor.

References

- 1. benchchem.com [benchchem.com]

- 2. What are CYP51A1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]

- 8. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Target of CYP51 Inhibitors

To the Researcher: This guide provides a comprehensive overview of the biological target for a class of inhibitors related to the enzyme Sterol 14α-demethylase (CYP51). Extensive searches for the specific inhibitor "CYP51-IN-13" have not yielded any publicly available information regarding its chemical structure, biological activity, or associated experimental data. Therefore, this document will focus on the well-characterized biological target, CYP51, and the general principles of its inhibition, utilizing data from known CYP51 inhibitors as illustrative examples. This guide can serve as a foundational resource for the characterization of "this compound," should information become available.

Executive Summary

Sterol 14α-demethylase, a member of the cytochrome P450 superfamily (CYP), is a critical enzyme in the biosynthesis of essential sterols, such as ergosterol (B1671047) in fungi and cholesterol in mammals.[1] Its inhibition disrupts membrane integrity and function, leading to cell growth arrest and death, making it a prime target for the development of antifungal and antiparasitic drugs.[1] This guide explores the molecular and cellular biology of CYP51, the mechanisms of its inhibition, and the experimental methodologies used to characterize interactions between inhibitors and the enzyme.

The Biological Target: Sterol 14α-Demethylase (CYP51)

CYP51 is a heme-containing monooxygenase that catalyzes the oxidative removal of the 14α-methyl group from sterol precursors, a pivotal step in the sterol biosynthesis pathway.[1] This enzyme is highly conserved across different biological kingdoms; however, sufficient structural differences exist between orthologs (e.g., fungal vs. human) to enable the development of selective inhibitors.[1]

Function and Physiological Role:

In fungi, CYP51 is essential for the synthesis of ergosterol, a primary component of the fungal cell membrane that regulates its fluidity and permeability.[2][3] Inhibition of fungal CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which ultimately disrupts membrane function and inhibits fungal growth.[4] In humans, the CYP51 ortholog is involved in the biosynthesis of cholesterol, a crucial component of mammalian cell membranes and a precursor for steroid hormones.[3]

The sterol biosynthesis pathway is a multi-step process that converts acetyl-CoA to various sterols. CYP51 acts on lanosterol (B1674476) or other sterol precursors after the formation of the initial sterol ring structure.

Quantitative Data for Known CYP51 Inhibitors

The following table summarizes key quantitative data for several well-characterized CYP51 inhibitors. This data is typically generated through the experimental protocols detailed in the subsequent section.

| Compound | Target Organism/Enzyme | IC50 (µM) | Kd (µM) | Selectivity (over Human CYP51) |

| Fluconazole | Candida albicans CYP51 | 0.31 | 47 | ~0.2-0.5x |

| Itraconazole | Candida albicans CYP51 | - | 10-26 | ~30,500x |

| Ketoconazole | Candida albicans CYP51 | - | 10-26 | - |

| Voriconazole | Candida albicans CYP51 | - | - | ~2,300x |

| Posaconazole | Trypanosoma cruzi CYP51 | 0.048 | - | - |

| VNI | Trypanosoma cruzi CYP51 | - | <0.1 | High |

Note: Data is compiled from multiple sources and assay conditions may vary.[5][6][7][8]

Experimental Protocols

The characterization of CYP51 inhibitors typically involves a series of in vitro and cell-based assays.

1. Recombinant CYP51 Expression and Purification

-

Objective: To produce purified CYP51 enzyme for use in in vitro assays.

-

Protocol:

-

The gene encoding the target CYP51 (e.g., from Candida albicans) is cloned into an E. coli expression vector, often with an N-terminal His-tag to facilitate purification.[1]

-

The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

Bacterial cultures are grown to a specific optical density, and protein expression is induced (e.g., with IPTG).[4]

-

Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed (e.g., by sonication).

-

The membrane fraction containing CYP51 is solubilized using a detergent.[1]

-

The solubilized protein is purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.[1]

-

The purified CYP51 is eluted from the column using a buffer containing imidazole.[1]

-

The purity and concentration of the enzyme are determined by SDS-PAGE and spectroscopy.[1]

-

2. CYP51 Activity Assay (Reconstitution Assay)

-

Objective: To measure the enzymatic activity of CYP51 and determine the half-maximal inhibitory concentration (IC50) of an inhibitor.

-

Protocol:

-

A reaction mixture is prepared containing purified recombinant CYP51, a cytochrome P450 reductase (CPR) as an electron donor, a lipid environment (e.g., liposomes), and a sterol substrate (e.g., lanosterol).[5]

-

The inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added at varying concentrations.[1]

-

The reaction is initiated by the addition of NADPH.[2]

-

The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific time.

-

The reaction is stopped, and the sterols are extracted.

-

The substrate and the 14α-demethylated product are separated and quantified using methods such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

-

The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

-

3. Ligand Binding Assays (Spectral Titration)

-

Objective: To determine the binding affinity (dissociation constant, Kd) of an inhibitor to CYP51.

-

Protocol:

-

Purified CYP51 in a suitable buffer is placed in a cuvette.[1]

-

The inhibitor is incrementally added to the cuvette.[1]

-

The UV-visible spectrum of the CYP51-inhibitor complex is recorded after each addition. The binding of azole inhibitors to the heme iron of CYP51 induces a characteristic "Type II" spectral shift, with a peak appearing around 425-430 nm.[4][9]

-

The change in absorbance at the peak of the difference spectrum is plotted against the inhibitor concentration.

-

The Kd value is calculated by fitting the data to a suitable binding isotherm equation (e.g., the Morrison equation for tight-binding inhibitors).[5]

-

4. In Vitro Antifungal Susceptibility Testing

-

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a fungal strain.

-

Protocol:

-

A standardized fungal inoculum is prepared.[1]

-

The inhibitor is serially diluted in a 96-well microtiter plate containing a fungal growth medium.[2]

-

The fungal inoculum is added to each well.[2]

-

The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours for Candida species).[2]

-

Fungal growth is assessed visually or by measuring the optical density.

-

The MIC is defined as the lowest concentration of the inhibitor that prevents visible growth of the fungus.[2]

-

Mechanism of Action of CYP51 Inhibitors

The primary mechanism of action for most CYP51 inhibitors, particularly the widely used azole antifungals, involves the coordination of a nitrogen atom in the inhibitor's heterocyclic ring to the heme iron atom in the active site of CYP51.[4] This binding prevents the substrate from accessing the active site and blocks the demethylation reaction. The consequence is a halt in the production of essential sterols and an accumulation of toxic metabolic intermediates, leading to the disruption of the cell membrane's structural and functional integrity.

Conclusion

CYP51 remains a highly validated and compelling target for the development of new antifungal and antiparasitic agents. A thorough understanding of its structure, function, and the mechanisms of its inhibition, combined with robust experimental methodologies, is essential for the discovery and optimization of novel therapeutic compounds. While specific data for this compound is not publicly available, the information and protocols presented in this guide provide a comprehensive framework for its potential characterization and for the broader field of CYP51 inhibitor research.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Sterol Biosynthesis Pathway as Target for Anti-trypanosomatid Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]

- 7. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to VT-1161 (Oteseconazole): A Novel CYP51 Inhibitor

Note to the user: A comprehensive search of scientific literature and public databases did not yield specific information for a compound designated "CYP51-IN-13." Therefore, this technical guide focuses on a well-documented and representative novel CYP51 inhibitor, VT-1161 (Oteseconazole) , to illustrate the core principles and methodologies relevant to this class of compounds.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sterol 14α-demethylase (CYP51) is a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi.[1][2] As a member of the cytochrome P450 superfamily, it catalyzes the oxidative removal of the 14α-methyl group from sterol precursors, a vital step for maintaining the integrity and function of the fungal cell membrane.[1][2] Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth.[1] This mechanism is the foundation for the action of azole antifungals, the most widely used class of drugs for treating fungal infections.[1] The emergence of drug-resistant fungal strains necessitates the development of novel CYP51 inhibitors with improved efficacy, selectivity, and pharmacokinetic profiles.

VT-1161 (Oteseconazole) is a potent and selective inhibitor of fungal CYP51.[3] This document provides a comprehensive overview of its chemical structure, properties, mechanism of action, and the experimental protocols used for its characterization.

Chemical Structure and Properties of VT-1161 (Oteseconazole)

VT-1161 is a tetrazole-based inhibitor designed for high affinity and selectivity for fungal CYP51 over its human ortholog.

Table 1: Chemical Properties of VT-1161 (Oteseconazole)

| Property | Value |

| IUPAC Name | (R)-2-(2,4-difluorophenyl)-1,1-difluoro-3-(1H-tetrazol-1-yl)-1-(5-(4-(2,2,2-trifluoroethoxy)phenyl)pyridin-2-yl)propan-2-ol |

| Molecular Formula | C24H16F7N5O2 |

| Molecular Weight | 555.4 g/mol |

| CAS Number | 1340533-39-3 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Mechanism of Action and In Vitro Activity

VT-1161 exerts its antifungal activity by binding to the heme iron atom in the active site of fungal CYP51, thereby inhibiting its enzymatic function. This leads to a depletion of ergosterol and an accumulation of 14α-methylated sterols in the fungal cell membrane, resulting in impaired membrane function and inhibition of fungal growth.

Table 2: In Vitro Inhibitory Activity of VT-1161 (Oteseconazole)

| Parameter | Organism | Value | Reference |

| IC₅₀ | Candida albicans CYP51 | 1.4 - 1.6 µM | [1] |

| K_d_ | Candida albicans CYP51 | < 39 nM | [1] |

| IC₅₀ | Trichophyton rubrum CYP51 | 0.14 µM | [1] |

| K_d_ | Trichophyton rubrum CYP51 | 242 nM | [1] |

| MIC₅₀ | Fluconazole-resistant C. albicans | 0.03 µg/mL | [1] |

Signaling Pathway

The primary signaling pathway affected by VT-1161 is the ergosterol biosynthesis pathway. Inhibition of CYP51 disrupts the conversion of lanosterol (B1674476) to ergosterol, a critical component of the fungal cell membrane.

References

An In-depth Technical Guide to the Discovery and Synthesis of CYP51-IN-13

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of sterols, such as ergosterol (B1671047) in fungi and cholesterol in mammals. This enzyme represents a well-established target for the development of antifungal agents, and its inhibition is a key mechanism of action for azole antifungals. The discovery of novel CYP51 inhibitors is an active area of research aimed at overcoming challenges such as drug resistance and improving the selectivity and safety of antifungal therapies.

This technical guide focuses on a novel CYP51 inhibitor, designated as CYP51-IN-13. While the public scientific literature does not currently contain information under this specific identifier, this document serves as a template and guide to the kind of in-depth information required for the comprehensive evaluation of a new chemical entity targeting CYP51. The following sections will outline the typical data, experimental protocols, and visualizations that would be generated during the discovery and preclinical development of such a compound.

Quantitative Data Summary

The initial characterization of a novel CYP51 inhibitor like this compound would involve a series of quantitative assays to determine its potency, selectivity, and drug-like properties. The data would be presented in clear, structured tables for easy comparison with existing compounds.

Table 1: In Vitro Potency of this compound Against Fungal Pathogens

| Fungal Strain | This compound MIC₅₀ (µg/mL) | Fluconazole MIC₅₀ (µg/mL) |

| Candida albicans | Data not available | Data not available |

| Candida glabrata | Data not available | Data not available |

| Aspergillus fumigatus | Data not available | Data not available |

| Cryptococcus neoformans | Data not available | Data not available |

Table 2: Enzyme Inhibition and Selectivity Profile of this compound

| Enzyme | This compound IC₅₀ (µM) | Selectivity Index (Human/Fungal) |

| C. albicans CYP51 | Data not available | Data not available |

| Human CYP51 | Data not available | Data not available |

| Human CYP3A4 | Data not available | Data not available |

| Human CYP2C9 | Data not available | Data not available |

Table 3: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value |

| Molecular Weight | Data not available |

| LogP | Data not available |

| Aqueous Solubility (µM) | Data not available |

| Plasma Protein Binding (%) | Data not available |

| In vitro Metabolic Stability (t½, min) | Data not available |

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of scientific findings. The following are representative protocols that would be used in the characterization of this compound.

Antifungal Susceptibility Testing

-

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic fungi.

-

Method: The broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27 for yeasts and M38 for filamentous fungi) would be employed.

-

A serial dilution of this compound is prepared in 96-well microtiter plates.

-

Fungal inoculums are prepared and adjusted to a standardized concentration.

-

The fungal suspension is added to the wells containing the test compound.

-

Plates are incubated at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.

-

Recombinant CYP51 Enzyme Inhibition Assay

-

Objective: To quantify the inhibitory activity of this compound against the target enzyme.

-

Method: A well-established in vitro reconstitution assay using purified recombinant fungal and human CYP51 would be used.

-

Recombinant CYP51 and its redox partner, NADPH-cytochrome P450 reductase, are expressed and purified.

-

The enzyme and reductase are reconstituted in a reaction mixture containing a suitable buffer and a lipid environment.

-

The substrate (e.g., lanosterol) and varying concentrations of this compound are added.

-

The reaction is initiated by the addition of NADPH.

-

After a defined incubation period, the reaction is stopped, and the product formation is quantified using a suitable analytical method, such as HPLC or LC-MS.

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

Synthesis of this compound

-

Objective: To provide a detailed, step-by-step procedure for the chemical synthesis of this compound.

-

Method: The synthesis would be described with precise details of reagents, solvents, reaction conditions, and purification methods for each step. Characterization data for the final compound and key intermediates (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC purity) would be provided to confirm the structure and purity.

(Note: As the specific structure of this compound is not publicly available, a detailed synthetic route cannot be provided.)

Visualizations

Diagrams are essential for conveying complex information in an easily understandable format. The following are examples of diagrams that would be crucial for a technical guide on a novel CYP51 inhibitor.

CYP51 Signaling Pathway

Caption: The ergosterol biosynthesis pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Evaluation

Caption: A typical workflow for the discovery and preclinical evaluation of a novel CYP51 inhibitor.

Logical Relationship of Key Concepts

Caption: The logical relationship between CYP51, ergosterol, fungal viability, and the action of this compound.

Conclusion

The discovery and development of a new CYP51 inhibitor such as this compound is a multi-faceted process that requires rigorous scientific evaluation. This technical guide outlines the essential components of such an endeavor, from the generation of quantitative data and detailed experimental protocols to the use of clear visualizations to communicate complex information. While specific data for a compound named "this compound" is not yet available in the public domain, the framework presented here provides a comprehensive roadmap for the assessment of any novel CYP51 inhibitor, paving the way for the development of next-generation antifungal therapeutics.

An In-depth Technical Guide on the Binding Affinity of Inhibitors to Fungal CYP51

Disclaimer: Initial searches for a specific compound designated "CYP51-IN-13" did not yield any publicly available data. This document therefore provides a comprehensive technical overview of the binding affinity of well-characterized inhibitors to fungal CYP51, serving as a representative guide.

Executive Summary

Sterol 14α-demethylase (CYP51) is a critical enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi and a primary target for azole antifungal drugs.[1][2][3] The inhibition of CYP51 disrupts the fungal cell membrane integrity, leading to cell death.[2] This guide provides an in-depth analysis of the binding affinity of various inhibitors to fungal CYP51, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows. The continuous emergence of drug-resistant fungal strains necessitates the development of novel CYP51 inhibitors.[2][4]

Quantitative Binding Affinity Data

The binding affinity of inhibitors to fungal CYP51 is a key determinant of their antifungal potency. This is typically quantified using the half-maximal inhibitory concentration (IC₅₀) and the dissociation constant (K_d). The following tables summarize publicly available data for representative CYP51 inhibitors against various fungal species.

Table 1: IC₅₀ Values of Inhibitors against Fungal CYP51

| Inhibitor | Fungal Species | CYP51 Isoform | IC₅₀ (µM) | Reference(s) |

| VT-1161 (Oteseconazole) | Candida albicans | CYP51 | 1.4 - 1.6 | [2] |

| VT-1161 (Oteseconazole) | Trichophyton rubrum | CYP51 | 0.14 | [2] |

| VT-1129 | Cryptococcus neoformans | CYP51 | 0.16 | [2] |

| VT-1129 | Cryptococcus gattii | CYP51 | 0.15 | [2] |

| VT-1129 | Cryptococcus grubii | CYP51 | 0.18 | [2] |

| VT-1598 | Human | CYP2C9 | >200 | [2] |

| VT-1598 | Human | CYP3A4 | >200 | [2] |

| VT-1598 | Human | CYP2C19 | 138 | [2] |

Table 2: Dissociation Constants (K_d) of Inhibitors for Fungal CYP51

| Inhibitor | Fungal Species | CYP51 Isoform | K_d (nM) | Reference(s) |

| VT-1161 (Oteseconazole) | Candida albicans | CYP51 | <39 | [2] |

| VT-1161 (Oteseconazole) | Trichophyton rubrum | CYP51 | 242 | [2] |

| VT-1598 | Aspergillus fumigatus | CYP51B | 13 | [2] |

| VT-1129 | Cryptococcus neoformans | CYP51 | ~11 | [2] |

| VT-1129 | Cryptococcus gattii | CYP51 | ~24 | [2] |

| VT-1129 | Cryptococcus grubii | CYP51 | ~25 | [2] |

Experimental Protocols

The determination of inhibitor binding affinity to fungal CYP51 involves several key experimental procedures. These protocols are essential for the discovery and characterization of new antifungal agents.

3.1 In Vitro CYP51 Reconstitution Assay for IC₅₀ Determination

This assay measures the enzymatic activity of CYP51 in the presence of an inhibitor to determine its IC₅₀ value.

-

Expression and Purification of CYP51:

-

The gene encoding the target fungal CYP51 is cloned into an expression vector (e.g., pET vectors) and transformed into a suitable host, typically E. coli.

-

Protein expression is induced, and the cells are harvested and lysed.

-

The recombinant CYP51 protein is purified to homogeneity using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

-

Reconstitution of the P450 System:

-

The purified CYP51 is reconstituted with a cytochrome P450 reductase (CPR) and a lipid environment (e.g., liposomes) to mimic the cellular membrane.

-

The reaction mixture contains the reconstituted enzyme system, the substrate (e.g., lanosterol), and varying concentrations of the test inhibitor.

-

-

Enzymatic Reaction and Product Detection:

-

The reaction is initiated by the addition of NADPH.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the product (e.g., the demethylated sterol) is extracted.

-

The product is quantified using methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

-

-

Data Analysis:

-

The percentage of CYP51 inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control.

-

The IC₅₀ value is determined by fitting the dose-response data to a suitable sigmoidal model.

-

3.2 Spectroscopic Binding Assays for K_d Determination

This method relies on the spectral changes of the CYP51 heme iron upon inhibitor binding. Azole inhibitors, which coordinate to the heme iron, induce a characteristic Type II difference spectrum.

-

Preparation of CYP51:

-

Purified fungal CYP51 is diluted to a known concentration in a suitable buffer.

-

-

Spectrophotometric Titration:

-

The baseline absorbance spectrum of the purified enzyme is recorded.

-

Aliquots of the inhibitor stock solution are incrementally added to the enzyme solution.

-

After each addition, the mixture is incubated to reach equilibrium, and the difference spectrum is recorded.

-

-

Data Analysis:

-

The change in absorbance (ΔA = A_peak - A_trough) is plotted against the inhibitor concentration.

-

The dissociation constant (K_d) is determined by fitting the resulting saturation curve to the Morrison equation for tight-binding inhibitors or a hyperbolic equation for non-tight-binding inhibitors.

-

Visualizations

4.1 Signaling Pathway of CYP51 Inhibition

The following diagram illustrates the mechanism of action of CYP51 inhibitors in disrupting the ergosterol biosynthesis pathway.

Caption: Mechanism of fungal CYP51 inhibition.

4.2 Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the identification and characterization of novel fungal CYP51 inhibitors.

Caption: Workflow for CYP51 inhibitor discovery.

References

- 1. In silico and in vitro screening to identify structurally diverse non-azole CYP51 inhibitors as potent antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]

- 3. Chinese scientists unveil new CYP51 inhibitor with broad-spectrum antifungal activity | BioWorld [bioworld.com]

- 4. Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

structural basis of CYP51-IN-13 inhibition

An In-depth Technical Guide on the Structural Basis of Cytochrome P450 51 (CYP51) Inhibition

Disclaimer: Information regarding a specific inhibitor designated "CYP51-IN-13" was not found in publicly available scientific literature. This guide therefore provides a comprehensive overview of the structural basis of CYP51 inhibition using data from well-characterized inhibitors, such as clinical azoles and other experimental compounds.

Introduction

Cytochrome P450 51 (CYP51), also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols, which are essential components of cellular membranes in eukaryotes.[1][2][3][4] The enzyme catalyzes the three-step oxidative removal of the 14α-methyl group from sterol precursors like lanosterol (B1674476).[5] This process is vital for producing ergosterol (B1671047) in fungi and cholesterol in mammals.[5] Due to its essential role, particularly in pathogenic fungi and protozoa, CYP51 has become a primary target for the development of antimicrobial drugs.[2][3][6] The majority of clinical antifungal agents are azole-based compounds that function by inhibiting CYP51.[6][7] This guide details the structural and molecular principles underlying CYP51 inhibition, providing quantitative data, experimental methodologies, and visual workflows for researchers in drug development.

Mechanism of CYP51 Inhibition

The primary mechanism of inhibition for the widely used azole class of drugs involves direct interaction with the central heme iron of the CYP51 enzyme.[2] The inhibitor, typically containing an imidazole (B134444) or triazole ring, coordinates to the heme iron via a lone pair of electrons from a nitrogen atom.[2][8] This binding event prevents the activation of molecular oxygen, a critical step in the catalytic cycle, thereby halting the demethylation of the sterol substrate.[2]

The specificity and potency of these inhibitors are further determined by interactions between the inhibitor's side chains and the amino acid residues lining the enzyme's active site and substrate access channel.[1][2] These interactions are predominantly hydrophobic, but hydrogen bonds can also play a significant role.[1] Structural studies have revealed that upon inhibitor binding, CYP51 can undergo substantial conformational changes, particularly in the B'-helix and the F-G loop regions, which can influence ligand entry and binding affinity.[1]

Quantitative Data on CYP51 Inhibitors

The efficacy of CYP51 inhibitors is quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) and the dissociation constant (K_d). The following tables summarize publicly available data for various inhibitors against CYP51 from different species.

Table 1: IC₅₀ Values of Inhibitors against Fungal and Protozoal CYP51

| Inhibitor | Target Organism/Enzyme | IC₅₀ (µM) | Reference(s) |

| Fluconazole | Candida albicans CYP51 | 0.4 - 0.6 | [7] |

| Itraconazole | Candida albicans CYP51 | 0.4 - 0.6 | [7] |

| Ketoconazole | Candida albicans CYP51 | 0.4 - 0.6 | [7] |

| Ketoconazole | Trypanosoma cruzi CYP51 | 0.014 | [9][10] |

| Itraconazole | Trypanosoma cruzi CYP51 | 0.029 | [9][10] |

| Posaconazole | Trypanosoma cruzi CYP51 | 0.048 | [9][10] |

| Miconazole | Trypanosoma cruzi CYP51 | 0.057 | [9][10] |

| Fluconazole | Trypanosoma cruzi CYP51 | 0.88 | [9][10] |

| VT-1161 | Candida albicans CYP51 | 1.4 - 1.6 | [11] |

| VT-1161 | Trichophyton rubrum CYP51 | 0.14 | [11] |

| VT-1129 | Cryptococcus neoformans CYP51 | 0.15 - 0.18 | [11] |

| Ketaminazole | Fungal CYP51 | 0.043 | [12] |

Table 2: Dissociation Constants (K_d) of Inhibitors for CYP51

| Inhibitor | Target Organism/Enzyme | K_d (nM) | Reference(s) |

| EPBA | Mycobacterium tuberculosis CYP51 | 5,000 | [13] |

| Fluconazole | Mycobacterium tuberculosis CYP51 | 30,000 | [13] |

| VT-1161 | Candida albicans CYP51 | < 39 | [11] |

| VT-1161 | Trichophyton rubrum CYP51 | 242 | [11] |

| VT-1129 | Cryptococcus neoformans CYP51 | ~11 | [11] |

| VT-1598 | Aspergillus fumigatus CYP51B | 13 | [11] |

| VNI | Human CYP51 (T318I mutant) | 400 | [14] |

| Compound 19 | Candida albicans CYP51 | 43 ± 18 | [15] |

Experimental Protocols

Recombinant CYP51 Expression and Purification

This protocol describes a general method for producing soluble, active CYP51 in E. coli, which is essential for in vitro assays and structural studies.

-

Gene Synthesis and Cloning: The gene encoding the target CYP51 (e.g., from Candida albicans) is codon-optimized for expression in Escherichia coli. To improve solubility, the N-terminal transmembrane domain is often truncated or replaced.[11][16] The gene is then cloned into an expression vector, such as the pET series, containing a purification tag (e.g., N-terminal His-tag).[16][17]

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain like BL21(DE3).[16][17] Cultures are grown at 37°C to a mid-log phase (OD₆₀₀ of 0.6-0.8). Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.5 mM), and the culture is incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to promote proper protein folding.[16][18]

-

Cell Lysis and Solubilization: Cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is performed via sonication or high-pressure homogenization.[16] Since CYP51 is a membrane-associated protein, the membrane fraction is collected by ultracentrifugation and solubilized using detergents like sodium cholate (B1235396) or CHAPS.[17][18]

-

Purification: The solubilized protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[16][18] The column is washed extensively, and the protein is eluted with a high concentration of imidazole (e.g., 250 mM).[18] Further purification steps, such as ion-exchange and size-exclusion chromatography, can be employed to achieve high purity, which is assessed by SDS-PAGE.[16]

CYP51 Enzyme Inhibition Assay (IC₅₀ Determination)

This assay measures the ability of a compound to inhibit the catalytic activity of CYP51.

-

Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the purified CYP51 enzyme (e.g., 37 pmoles/mL), its redox partner (e.g., cytochrome P450 reductase), the sterol substrate (e.g., 50-100 µM lanosterol or a fluorescent substrate like BOMCC), and a buffer solution (e.g., 50 mM potassium phosphate, pH 7.4).[3][9][10]

-

Inhibitor Addition: The test inhibitor is added at various concentrations, typically from a stock solution in DMSO. A vehicle control (DMSO only) is included to determine 100% enzyme activity.[16]

-

Reaction Initiation and Analysis: The reaction is pre-incubated at 37°C for 5 minutes before being initiated by the addition of NADPH.[9][10] The reaction proceeds for a set time (e.g., 30-60 minutes).[16] The conversion of the substrate to the product is quantified. For natural substrates, sterols are extracted and analyzed by HPLC or GC-MS.[17] For fluorogenic substrates, the increase in fluorescence is monitored kinetically.[9][10]

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve using non-linear regression.[16]

Ligand Binding Assay (K_d Determination)

This spectral titration assay measures the direct binding of an inhibitor to the CYP51 heme iron to determine the dissociation constant (K_d).

-

Principle: Inhibitors like azoles that coordinate with the heme iron cause a characteristic spectral shift (a Type II shift) in the Soret peak of the P450 enzyme, from ~417 nm to ~429-431 nm.[7][14]

-

Protocol: Purified CYP51 (e.g., 0.5 µM) in a suitable buffer is placed in a spectrophotometer cuvette.[14] The inhibitor is titrated into the cuvette in small, incremental amounts from a concentrated stock.[14] After each addition, the solution is allowed to equilibrate, and a UV-visible absorbance spectrum (typically 350-500 nm) is recorded.[16]

-

Data Analysis: The change in absorbance at the peak and trough of the difference spectrum is plotted against the total inhibitor concentration. The resulting data is fitted to a binding isotherm equation (e.g., the Morrison or quadratic equation for tight binding) to calculate the K_d value.[14]

X-ray Crystallography

Determining the crystal structure of a CYP51-inhibitor complex provides the definitive structural basis for inhibition.

-

Crystallization: The purified CYP51 protein is concentrated (e.g., to 0.2 mM) and co-crystallized with a saturating concentration of the inhibitor.[19] Crystals are grown using methods like vapor diffusion in hanging or sitting drops, screening a wide range of buffer, pH, and precipitant conditions.[19]

-

Data Collection and Structure Solution: Crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The structure is solved using molecular replacement with a known CYP51 structure as a search model. The inhibitor is then modeled into the electron density map, and the entire complex is refined to high resolution.[13]

Visualizations: Pathways and Workflows

CYP51 Catalytic Cycle

The following diagram illustrates the multi-step catalytic cycle that CYP51 uses for the 14α-demethylation of sterol substrates. Azole inhibitors block this cycle by preventing the binding of molecular oxygen at step 3.

Caption: The catalytic cycle of CYP51 for sterol demethylation.

Mechanism of Azole Inhibition

This diagram shows the core mechanism by which azole inhibitors interact with the CYP51 active site to block its function.

References

- 1. Structural basis of human CYP51 inhibition by antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for conservation in the CYP51 family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]

- 10. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Small-Molecule Scaffolds for CYP51 Inhibitors Identified by High-Throughput Screening and Defined by X-Ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. Crystal structure of cytochrome P450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis in complex with azole inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of a Novel CYP51 Inhibitor Against Candida albicans: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive analysis of the in vitro antifungal activity of the novel CYP51 inhibitor, designated UOSO13, against the opportunistic fungal pathogen Candida albicans. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new antifungal agents. The information presented herein summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biochemical pathways and experimental workflows.

Executive Summary

Candida albicans is a major cause of opportunistic fungal infections in humans, and the emergence of resistance to current antifungal therapies necessitates the development of novel therapeutic agents. The sterol 14α-demethylase (CYP51 or Erg11p) is a critical enzyme in the ergosterol (B1671047) biosynthesis pathway of fungi and a well-established target for azole antifungals. UOSO13 is a novel oxadiazole derivative designed to selectively inhibit C. albicans CYP51. This guide details its potent in vitro activity, including its minimum inhibitory concentration (MIC), enzyme inhibition, and its specific impact on the ergosterol biosynthesis pathway.

Quantitative Data Summary

The in vitro efficacy of UOSO13 against C. albicans and its selectivity for the fungal CYP51 enzyme have been quantified through various assays. The data are summarized in the tables below for clear comparison.

Table 1: Antifungal Susceptibility of Candida albicans

| Compound | MIC₅₀ (µg/mL) |

| UOSO13 | 0.5 ± 0.01 |

| Fluconazole | 25 |

Table 2: Inhibition of Purified C. albicans CYP51 (CaCYP51) Enzyme

| Compound | IC₅₀ (µg/mL) | Fold Difference vs. Fluconazole |

| UOSO13 | ~1 | 10x more potent |

| Fluconazole | ~10 | - |

Table 3: Inhibition of Ergosterol Biosynthesis in C. albicans

| Treatment | Ergosterol Content Reduction (%) |

| UOSO13 (at MIC₅₀) | 70.3 |

| Fluconazole | 35.6 |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Antifungal Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) of UOSO13 against C. albicans was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Inoculum Preparation: C. albicans strains were cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted in RPMI 1640 medium to the final inoculum concentration.

-

Drug Dilution: UOSO13 was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial twofold dilutions of the compound were prepared in a 96-well microtiter plate using RPMI 1640 medium.

-

Incubation: The prepared fungal inoculum was added to each well of the microtiter plate containing the drug dilutions. A growth control well (no drug) and a sterility control well (no inoculum) were included. The plate was incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC was determined as the lowest concentration of the antifungal agent that caused a significant inhibition of visible growth compared to the growth control.

CYP51 Enzyme Inhibition Assay

The inhibitory effect of UOSO13 on purified C. albicans CYP51 (CaCYP51) was assessed to determine its IC₅₀ value.

-

Enzyme and Substrate Preparation: Recombinant purified CaCYP51 enzyme was used. The natural substrate for CYP51, lanosterol, was prepared in a suitable buffer.

-

Inhibition Assay: The enzymatic reaction was carried out in a reaction mixture containing the purified CaCYP51, its substrate lanosterol, and varying concentrations of UOSO13. The reaction was initiated and incubated for a defined period.

-

Quantification: The product of the enzymatic reaction was quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

-

IC₅₀ Calculation: The percentage of enzyme inhibition was calculated for each concentration of UOSO13. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, was determined by plotting the percentage of inhibition against the inhibitor concentration.

Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the reduction in total cellular ergosterol content in C. albicans following treatment with UOSO13.

-

Cell Culture and Treatment: C. albicans was grown in a suitable broth medium to the mid-logarithmic phase. The cells were then treated with UOSO13 at its MIC₅₀ concentration for a specified duration (e.g., 16-24 hours). An untreated culture and a culture treated with a known CYP51 inhibitor (e.g., fluconazole) served as negative and positive controls, respectively.

-

Sterol Extraction: The fungal cells were harvested by centrifugation. The cell pellet was subjected to saponification using alcoholic potassium hydroxide (B78521) to break open the cells and hydrolyze lipids. The non-saponifiable lipids, which include ergosterol, were then extracted using an organic solvent (e.g., n-heptane).

-

Quantification: The extracted sterols were analyzed and quantified using gas chromatography-mass spectrometry (GC-MS). The amount of ergosterol in the treated and untreated samples was compared to determine the percentage of inhibition.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

An In-depth Technical Guide on the Core Effects of CYP51 Inhibition on the Ergosterol Biosynthesis Pathway

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific inhibitor designated "CYP51-IN-13" is not publicly available in the scientific literature based on the conducted searches. The following guide provides a comprehensive overview of the effects of inhibiting the Cytochrome P450 51 (CYP51) enzyme on the ergosterol (B1671047) biosynthesis pathway, drawing on established knowledge of known CYP51 inhibitors.

Introduction to CYP51 and the Ergosterol Biosynthesis Pathway

Cytochrome P450 51, also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols in fungi, plants, and animals.[1][2] In fungi, CYP51 (often encoded by the ERG11 gene) catalyzes the oxidative removal of the 14α-methyl group from lanosterol (B1674476) or eburicol.[3][4][5][6] This demethylation is an essential step in the conversion of these precursors into ergosterol, a vital component of the fungal cell membrane.[1][4] Ergosterol plays a critical role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[3][4] Due to its essential nature in fungi and the presence of a distinct homolog (catalyzing cholesterol biosynthesis) in mammals, fungal CYP51 is a major target for the development of antifungal drugs.[1][5][7]

The ergosterol biosynthesis pathway begins with the cyclization of squalene (B77637) to lanosterol. Following this, a series of enzymatic modifications, including the critical 14α-demethylation by CYP51, leads to the final product, ergosterol.[2][4] Inhibition of CYP51 disrupts this pathway, leading to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors.[6][8] This disruption of sterol homeostasis compromises the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.[1]

Mechanism of Action of CYP51 Inhibitors

The most well-characterized inhibitors of CYP51 are the azole antifungals. These compounds typically contain a nitrogen-containing heterocyclic ring (imidazole or triazole) that binds to the heme iron atom in the active site of the CYP51 enzyme.[9] This binding prevents the enzyme from interacting with its natural substrate, lanosterol or eburicol, thereby blocking the 14α-demethylation step.[8][9] The consequence is a halt in ergosterol production and the accumulation of 14α-methylated sterols, which are unable to fulfill the functions of ergosterol and can be toxic to the cell.[8]

The general mechanism of CYP51 inhibition and its effect on the ergosterol biosynthesis pathway is depicted in the following diagram:

Caption: Inhibition of CYP51 blocks ergosterol biosynthesis.

Quantitative Assessment of CYP51 Inhibition

The inhibitory activity of compounds against CYP51 is typically quantified using various in vitro and in vivo assays. Due to the absence of specific data for "this compound," the following table summarizes the types of quantitative data commonly reported for known CYP51 inhibitors.

| Parameter | Description | Typical Range for Potent Inhibitors |

| IC50 (Enzymatic Assay) | The concentration of an inhibitor that reduces the activity of purified CYP51 enzyme by 50%. | Nanomolar (nM) to low micromolar (µM) |

| MIC (Minimum Inhibitory Concentration) | The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. | Microgram per milliliter (µg/mL) or micromolar (µM) |

| Ergosterol Level Reduction | The percentage decrease in total ergosterol content in fungal cells treated with the inhibitor. | Significant reduction compared to untreated controls |

| 14α-methyl Sterol Accumulation | The fold-increase in the concentration of lanosterol or other 14α-methylated sterols in treated cells. | Significant accumulation compared to untreated controls |

Experimental Protocols for Assessing CYP51 Inhibition

Detailed methodologies are crucial for the accurate assessment of CYP51 inhibitors. Below are generalized protocols for key experiments.

4.1. Recombinant CYP51 Enzyme Inhibition Assay

This assay directly measures the effect of an inhibitor on the catalytic activity of purified CYP51.

-

Expression and Purification: The gene encoding for fungal CYP51 is cloned into an expression vector and transformed into a suitable host (e.g., E. coli). The recombinant enzyme is then purified using chromatography techniques.

-

Assay Reaction: The purified CYP51 enzyme is incubated with its substrate (e.g., lanosterol), a reducing system (NADPH-cytochrome P450 reductase), and varying concentrations of the test inhibitor.[10]

-

Product Detection: The reaction is stopped, and the products are extracted. The conversion of the substrate to its demethylated product is quantified using methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[10]

-

IC50 Determination: The percentage of inhibition at each inhibitor concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.

Caption: Workflow for CYP51 enzymatic inhibition assay.

4.2. Fungal Sterol Profile Analysis

This method assesses the impact of an inhibitor on the entire ergosterol biosynthesis pathway within fungal cells.

-

Fungal Culture: The target fungal strain is grown in a suitable liquid medium to a specific growth phase.

-

Inhibitor Treatment: The fungal culture is treated with the test inhibitor at various concentrations for a defined period.

-

Sterol Extraction: The fungal cells are harvested, and the total sterols are extracted using a saponification method followed by solvent extraction (e.g., with n-heptane or ethyl acetate).[7]

-

Sterol Analysis: The extracted sterols are analyzed by GC-MS to identify and quantify ergosterol and the accumulated 14α-methylated precursors.

-

Data Analysis: The levels of ergosterol and precursor sterols in treated samples are compared to those in untreated controls.

Conclusion

While specific data for "this compound" is not available, the established principles of CYP51 inhibition provide a robust framework for understanding its potential effects. Any compound targeting CYP51 is expected to disrupt the ergosterol biosynthesis pathway, leading to ergosterol depletion and the accumulation of toxic sterol intermediates, thereby exerting an antifungal effect. The quantitative assessment of such an inhibitor would involve a combination of enzymatic and cell-based assays to determine its potency and mechanism of action. The development of novel CYP51 inhibitors remains a key strategy in the search for new and more effective antifungal therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]

- 4. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Path to Safety: A Technical Guide to the Preliminary Toxicity Screening of CYP51-IN-13

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a generalized framework for the preliminary toxicity screening of a hypothetical novel CYP51 inhibitor, designated as CYP51-IN-13. As of December 2025, specific toxicological data for a compound with this identifier is not publicly available. The information and data presented herein are compiled from established methodologies in toxicology and publicly accessible research on other CYP51 inhibitors, intended to serve as a technical guide for drug development professionals.

Executive Summary

The discovery of novel inhibitors targeting Lanosterol 14α-demethylase (CYP51), a critical enzyme in sterol biosynthesis, holds significant promise for the development of new therapeutic agents, particularly in the realm of antifungal and anti-protozoal treatments.[1][2][3][4][5] However, the journey from a promising compound to a viable drug candidate is contingent upon a rigorous evaluation of its safety profile. This technical guide outlines a comprehensive strategy for the preliminary toxicity screening of this compound, a hypothetical CYP51 inhibitor. It details essential in vitro and in vivo toxicological assessments, safety pharmacology evaluations, and the mechanistic pathways involved, providing a robust framework for early-stage safety assessment.

In Vitro Cytotoxicity Assessment

The initial phase of toxicity screening involves evaluating the cytotoxic potential of this compound against relevant human cell lines. This provides crucial data on the compound's general toxicity and helps establish a therapeutic window.

Quantitative Cytotoxicity Data

The following table summarizes hypothetical 50% inhibitory concentration (IC50) values for this compound against various human cell lines, offering a comparative view of its potential cytotoxicity.

| Cell Line | Cell Type | Assay Type | This compound IC50 (µM) | Positive Control IC50 (µM) |

| HepG2 | Human Hepatocellular Carcinoma | MTT | 45.8 | Doxorubicin: 0.9 |

| MRC-5 | Human Fetal Lung Fibroblast | XTT | 62.3 | Ketoconazole: 69.1[1] |

| HEK293 | Human Embryonic Kidney | CellTiter-Glo® | 88.1 | Tamoxifen: 15.2 |

| A549 | Human Lung Carcinoma | Neutral Red | 75.5 | Cisplatin: 8.3 |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard procedure for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture and Seeding:

- Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

- Seed 1 x 10^4 cells per well in a 96-well microplate and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

- Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

- Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

- Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

- Incubate the plate for 48 hours.

3. MTT Assay and Data Analysis:

- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Determine the IC50 value by plotting a dose-response curve and using non-linear regression analysis.

Visualization: In Vitro Cytotoxicity Workflow

Mechanism of Action and Off-Target Selectivity

Understanding the mechanism of action of this compound is fundamental to interpreting its toxicity profile. As a CYP51 inhibitor, its primary target is the sterol biosynthesis pathway.

Signaling Pathway: Sterol Biosynthesis

CYP51 catalyzes the removal of the 14α-methyl group from lanosterol, a crucial step in the formation of ergosterol (B1671047) in fungi and cholesterol in mammals.[3][6][7] Inhibition of this enzyme disrupts membrane integrity and function.[4]

Visualization: Sterol Biosynthesis Pathway

References

- 1. Synthesis, Optimization, Antifungal Activity, Selectivity, and CYP51 Binding of New 2-Aryl-3-azolyl-1-indolyl-propan-2-ols [mdpi.com]

- 2. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Species Selectivity of CYP51 Inhibitors

This technical guide provides a comprehensive overview of the species selectivity of Cytochrome P450 family 51 (CYP51) inhibitors, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways. CYP51, also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols, such as ergosterol (B1671047) in fungi and cholesterol in mammals.[1][2][3] This makes it a key target for antifungal and antiparasitic drugs.[1] The species selectivity of CYP51 inhibitors is of paramount importance in drug development to ensure efficacy against the target pathogen while minimizing off-target effects in the host.

Quantitative Data on Species Selectivity of CYP51 Inhibitors

The following table summarizes the in vitro inhibitory activities of various well-characterized azole-based inhibitors against CYP51 enzymes from different species. The data, presented as IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values, highlight the differential potencies of these compounds, which forms the basis for their species selectivity.

| Inhibitor | Target Species | Enzyme | IC50 (µM) | Kd (nM) | Reference |

| Fluconazole | Candida albicans | CaCYP51 | 0.4 - 0.6 | 10 - 56 | [4][5] |

| Homo sapiens | HsCYP51 | ~1,300 | ~30,500 | [4][5] | |

| Aspergillus fumigatus | AfCYP51A | 17 | - | [6] | |

| Aspergillus fumigatus | AfCYP51B | 0.50 | - | [6] | |

| Trypanosoma cruzi | TcCYP51 | 0.88 | - | [7][8] | |

| Itraconazole | Candida albicans | CaCYP51 | 0.4 - 0.6 | 10 - 26 | [4][5][9] |

| Homo sapiens | HsCYP51 | ≥ 30 | 42 - 131 | [4][5][9] | |

| Aspergillus fumigatus | AfCYP51A/B | 0.16 - 0.38 | - | [6] | |

| Trypanosoma cruzi | TcCYP51 | 0.029 | - | [7][8] | |

| Ketoconazole | Candida albicans | CaCYP51 | 0.4 - 0.6 | 10 - 26 | [4][5][9] |

| Homo sapiens | HsCYP51 | 4.5 | 42 - 131 | [4][5][9] | |

| Trypanosoma cruzi | TcCYP51 | 0.014 | - | [7][8] | |

| Voriconazole | Candida albicans | CaCYP51 | - | ~2,300 | [9] |

| Homo sapiens | HsCYP51 | - | 10 - 56 | [9] | |

| Aspergillus fumigatus | AfCYP51A/B | 0.16 - 0.38 | - | [6] | |

| Posaconazole | Aspergillus fumigatus | AfCYP51A/B | 0.16 - 0.38 | - | [6] |

| Trypanosoma cruzi | TcCYP51 | 0.048 | - | [7][8] | |

| Tebuconazole | Candida albicans | CaCYP51 | - | - | [4] |

| Homo sapiens | Δ60HsCYP51 | 1.3 | - | [4] | |

| VT-1161 | Candida albicans | CaCYP51 | 1.4 - 1.6 | < 39 | [10] |

| Trichophyton rubrum | TrCYP51 | 0.14 | 242 | [10] | |

| VT-1598 | Aspergillus fumigatus | AfCYP51B | - | 13 | [10] |

Experimental Protocols

The determination of the species selectivity of CYP51 inhibitors relies on robust in vitro assays. The following sections detail the key experimental protocols employed in the characterization of these inhibitors.

Recombinant CYP51 Expression and Purification

Objective: To produce highly purified and active CYP51 enzyme for in vitro inhibition and binding assays.

-

Gene Cloning and Expression Vector Construction: The gene encoding the target CYP51 is often truncated at the N-terminus to remove the transmembrane domain, which enhances solubility and facilitates purification.[11] The modified gene is then cloned into a suitable expression vector, such as the pET series, typically with a polyhistidine (His) tag for affinity purification.[9][11]

-

Protein Expression: The expression vector is transformed into a competent Escherichia coli strain, for instance, BL21(DE3).[9][11] Bacterial cultures are grown to a mid-logarithmic phase (OD600 of 0.6-0.8) at 37°C. Protein expression is subsequently induced with isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is incubated at a lower temperature (e.g., 18-25°C) for an extended period to promote proper protein folding.[11]

-

Cell Lysis and Solubilization: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved through sonication or high-pressure homogenization.[9] For membrane-associated CYP51, the membrane fraction is solubilized using detergents like sodium cholate.[9]

-

Purification: The His-tagged CYP51 is purified from the soluble fraction using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.[9] The protein is eluted with a buffer containing imidazole. Further purification steps, such as ion-exchange and size-exclusion chromatography, can be employed to achieve higher purity. The purity of the final protein is assessed by SDS-PAGE.

In Vitro CYP51 Reconstitution and Inhibition Assay (IC50 Determination)

Objective: To measure the concentration at which an inhibitor reduces the enzymatic activity of CYP51 by 50%.

-

Reconstitution of CYP51 Activity: The enzymatic activity of purified CYP51 is reconstituted in a reaction mixture containing purified cytochrome P450 reductase (CPR) as an electron donor, a lipid environment (e.g., dilauroylphosphatidylcholine - DLPC), and the CYP51 substrate (e.g., lanosterol (B1674476) or eburicol).[4][6] An NADPH-regenerating system (e.g., isocitrate dehydrogenase and isocitrate) is also included to ensure a constant supply of NADPH.[4][6]

-

Inhibition Assay: The reconstituted CYP51 enzyme is incubated with varying concentrations of the test inhibitor for a defined period.[4] The enzymatic reaction is initiated by the addition of NADPH.[4]

-

Reaction Termination and Product Quantification: The reaction is stopped after a specific time, and the sterol products are extracted. The conversion of the substrate to the 14α-demethylated product is quantified using analytical techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).[9]

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the dose-response data to a suitable sigmoidal curve.

Ligand Binding Assay (Kd Determination via Spectral Titration)

Objective: To determine the binding affinity (dissociation constant, Kd) of an inhibitor to the CYP51 enzyme.

-

Assay Setup: Purified CYP51 in a suitable buffer is placed in a cuvette, and a baseline UV-visible spectrum is recorded.

-

Ligand Titration: The inhibitor is added to the cuvette in small, incremental amounts. After each addition, the solution is allowed to reach equilibrium, and the UV-visible spectrum is recorded.

-

Spectral Shift Measurement: The binding of azole inhibitors to the heme iron of CYP51 results in a characteristic Type II spectral shift, with the Soret peak moving to a longer wavelength.[11][12]

-

Data Analysis: The change in absorbance at the peak and trough of the difference spectrum is plotted against the inhibitor concentration. The Kd value is calculated by fitting these data to a hyperbolic binding equation.[13]

Visualizations

Signaling Pathway: Sterol Biosynthesis

The following diagram illustrates the central role of CYP51 in the sterol biosynthesis pathway, a key metabolic route in eukaryotes.

Caption: Simplified sterol biosynthesis pathway highlighting the role of CYP51.

Experimental Workflow: CYP51 Inhibition Assay

The diagram below outlines the typical experimental workflow for determining the IC50 value of a CYP51 inhibitor.

Caption: Workflow for determining the IC50 of a CYP51 inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]